

Proenkephalin gene (PENK) and post-translational processing

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An In-Depth Technical Guide to the Proenkephalin Gene (PENK) and its Post-Translational Processing

For Researchers, Scientists, and Drug Development Professionals

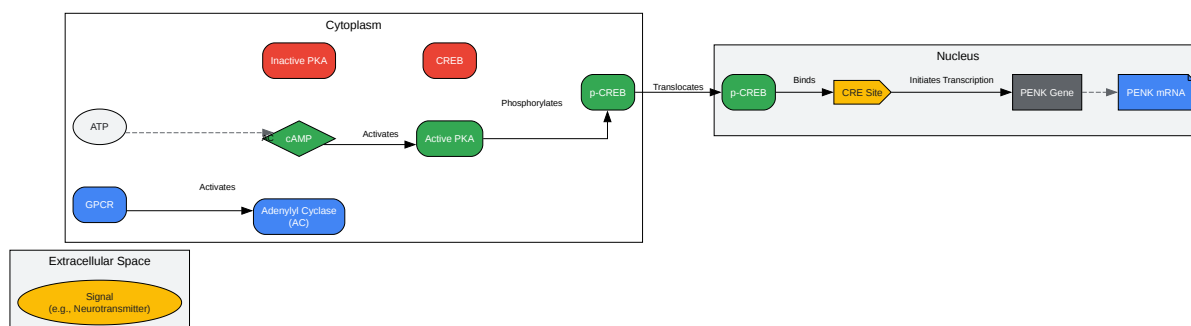
Introduction

The proenkephalin gene (PENK) encodes the precursor protein for the enkephalins, a class of endogenous opioid peptides fundamental to neuromodulation. These peptides are key players in the central and peripheral nervous systems, primarily involved in pain perception, emotional regulation, and autonomic control.^[1] Beyond their role as neurotransmitters, PENK-derived peptides are expressed in a multitude of non-neuronal tissues, where they participate in diverse physiological processes such as cell proliferation, immune response, and apoptosis.^[1] The intricate, multi-step post-translational processing of the proenkephalin protein yields a variety of both opioid and non-opioid peptides, each with distinct biological activities and receptor targets. A thorough understanding of PENK gene regulation and the enzymatic cascade that generates these bioactive molecules is critical for the development of novel therapeutics targeting pain, addiction, and other neurological and cellular disorders.

The Proenkephalin (PENK) Gene: Structure and Regulation

The human PENK gene is located on chromosome 8 at position q12.1.[2] Its structure is analogous to other opioid precursor genes, consisting of multiple exons and introns, with the primary coding sequence for all bioactive peptides located on a single large exon. This organization allows for the generation of a multi-peptide precursor from a single transcript.

Transcriptional regulation of the PENK gene is tightly controlled by various extracellular signals, which converge on specific DNA regulatory elements within the gene's promoter region. A critical control point is a second-messenger-inducible enhancer that contains a cAMP response element (CRE).[3] Activation of G-protein coupled receptors (GPCRs) linked to adenylyl cyclase leads to an increase in intracellular cyclic AMP (cAMP). This rise in cAMP activates Protein Kinase A (PKA), which then phosphorylates and activates the cAMP Response Element-Binding Protein (CREB). Activated CREB translocates to the nucleus and binds to the CRE site in the PENK promoter, initiating gene transcription.[3][4] This pathway allows for the dynamic regulation of enkephalin synthesis in response to synaptic activity and other physiological stimuli.



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Caption: PENK Gene Regulation via the cAMP/CREB Signaling Pathway.

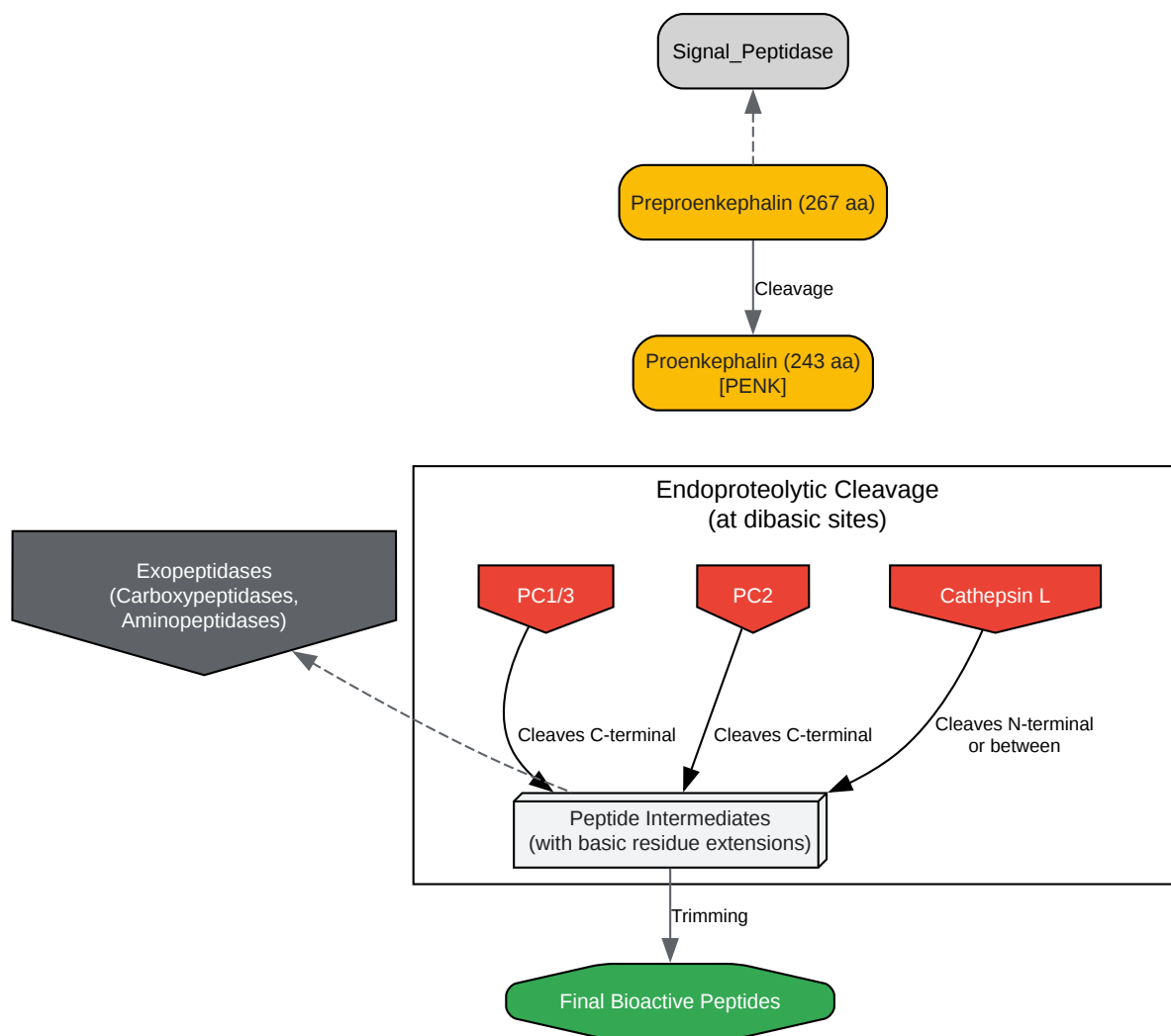
Post-Translational Processing of Proenkephalin

The PENK mRNA is translated into a 267-amino acid preproprotein. Following the cleavage of an N-terminal signal peptide, the resulting 243-amino acid proenkephalin protein enters the regulated secretory pathway, where it undergoes extensive post-translational processing within secretory granules.[5] This maturation is a highly regulated, multi-step enzymatic cascade that liberates the final bioactive peptides.

Processing occurs primarily at sites marked by pairs of basic amino acid residues (e.g., Lys-Arg, Lys-Lys, Arg-Arg).[6][7] Two main classes of endoproteases are responsible for the initial cleavages:

- **Prohormone Convertases (PCs):** These are serine proteases, primarily PC1/3 (also known as PCSK1) and PC2 (PCSK2), that typically cleave on the C-terminal side of dibasic sites.[6][8][9] PC2, in particular, appears to have a broader specificity for proenkephalin and is crucial for generating smaller, active opioid peptides.[6]
- **Cysteine Proteases:** Cathepsin L is a key cysteine protease that has been identified as a major proenkephalin processing enzyme.[10][11] In contrast to PCs, Cathepsin L cleaves either at the N-terminal side of or between the two basic residues.[11][12]

This differential cleavage by PCs and Cathepsin L results in a variety of intermediate peptides. These intermediates are then further trimmed by exopeptidases, such as carboxypeptidases (which remove C-terminal basic residues) and aminopeptidases like Cathepsin H (which remove N-terminal basic residues), to yield the final, mature peptides.[13] The specific combination and activity of these enzymes can vary between tissues, leading to tissue-specific patterns of proenkephalin processing.



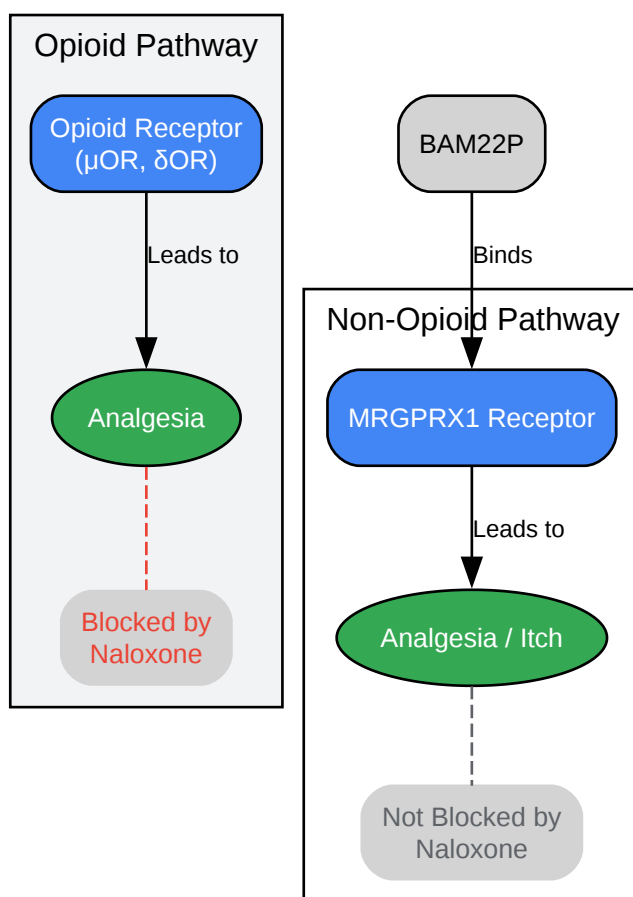
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Caption: Enzymatic processing workflow of the proenkephalin precursor.

Bioactive Proenkephalin-Derived Peptides

The processing of a single proenkephalin molecule yields multiple copies of opioid peptides and several larger, non-opioid fragments.[2]

- **Opioid Peptides:** The primary opioid products are four copies of Met-enkephalin (Tyr-Gly-Gly-Phe-Met) and one copy of Leu-enkephalin (Tyr-Gly-Gly-Phe-Leu).[2] These pentapeptides are the principal endogenous ligands for the delta-opioid receptor (δ OR) and also bind with significant affinity to the mu-opioid receptor (μ OR).[6] Their binding initiates signaling cascades that produce potent analgesic effects. Extended opioid peptides, such as Met-enkephalin-Arg-Phe (MERF), are also produced and possess distinct receptor affinities and biological activities.[10]
- **Non-Opioid Peptides:** Several larger peptide fragments are generated that do not typically bind to classical opioid receptors but have their own unique biological functions.
 - **Synenkephalin:** The N-terminal 70-73 amino acid fragment of proenkephalin. It is co-localized and co-released with opioid peptides and is thought to play a role in regulating the processing and sorting of the precursor protein.
 - **Bovine Adrenal Medulla (BAM) Peptides:** Fragments like BAM-22P have a dual signaling capacity. BAM-22P is a potent agonist at classical opioid receptors but also activates a distinct family of G-protein coupled receptors known as Mas-related G-protein coupled receptors (MRGPRs), specifically MRGPRX1. These receptors are expressed in sensory neurons and are implicated in the modulation of pain and itch, representing a naloxone-insensitive pathway for PENK-mediated effects.



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Caption: Dual signaling pathways of the proenkephalin-derived peptide BAM-22P.

Quantitative Data Summary

The expression of the PENK gene and the concentration of its derived peptides vary significantly across different tissues and under various physiological conditions.

Table 1: Relative Expression of PENK mRNA in Human Tissues

Tissue	Relative mRNA Expression Level
Adrenal Gland	Very High
Brain (e.g., Striatum)	High
Testis	High
Colon	Medium
Skin	Low to Medium
Kidney	Low
Data compiled from publicly available databases such as the Human Protein Atlas. [1]	

Table 2: Relative Abundance of Proenkephalin-Derived Peptides in Human Brain Regions

Brain Region	Relative Peptide Level	Peptide Order of Abundance
Striatum (Pallidum > Caudate)	Very High	BAM-12P > MERGL > MERF
Substantia Nigra	High	BAM-12P > MERGL > MERF
Hypothalamus	Medium-High	BAM-12P > MERGL > MERF
Periaqueductal Gray	Medium	N/A
Medulla	Medium	BAM-12P > MERGL > MERF
Data synthesized from studies using a combination of RIA, gel filtration, and HPLC. [10] MERF = [Met]enkephalin-Arg-Phe; MERGL = [Met]enkephalin-Arg-Gly-Leu.		

Table 3: Binding Affinities (K_i, nM) of Enkephalins and Related Ligands to Opioid Receptors

Ligand	μ -Opioid Receptor (μ OR)	δ -Opioid Receptor (δ OR)	κ -Opioid Receptor (κ OR)
[Leu]-Enkephalin	1.7	1.26	> 1000
DAMGO (μ -agonist)	1.23	620	660
DPDPE (δ -agonist)	980	1.4	> 10000
[D-Ala ² ,D-Leu ⁵]-Enkephalin (DADLE)	50	5 - 8	N/A
BAM-22P (IC ₅₀ , Guinea Pig Ileum)	1.3 (Opioid Activity)	N/A	N/A
BAM-22P (EC ₅₀ , MRGPRX1)	N/A (Non-Opioid)	N/A (Non-Opioid)	N/A (Non-Opioid)

Data compiled from multiple radioligand binding studies.[\[4\]](#)[\[13\]](#)

K_i values represent the concentration of ligand required to inhibit 50% of radioligand binding.

Lower values indicate higher affinity.

Detailed Experimental Protocols

Protocol 1: Quantification of PENK mRNA Expression by quantitative PCR (qPCR)

This protocol outlines the measurement of human PENK mRNA levels from tissue or cell samples using a SYBR Green-based qPCR method.

- RNA Extraction:

- Homogenize ~50-100 mg of tissue or 1-5 million cells in 1 mL of a suitable lysis reagent (e.g., TRIzol).
- Perform phase separation by adding 0.2 mL of chloroform, vortexing, incubating for 3 minutes at room temperature, and centrifuging at 12,000 x g for 15 minutes at 4°C.
- Precipitate the RNA from the aqueous phase by adding 0.5 mL of isopropanol, incubating for 10 minutes, and centrifuging at 12,000 x g for 10 minutes at 4°C.
- Wash the RNA pellet with 1 mL of 75% ethanol and centrifuge at 7,500 x g for 5 minutes.
- Air-dry the pellet and resuspend in RNase-free water. Assess RNA quality and quantity using a spectrophotometer.
- cDNA Synthesis (Reverse Transcription):
 - In a sterile tube, combine 1-2 µg of total RNA, oligo(dT) or random hexamer primers, and RNase-free water.
 - Incubate at 65°C for 5 minutes to denature secondary structures, then chill on ice.
 - Add reverse transcriptase buffer, dNTPs, RNase inhibitor, and reverse transcriptase enzyme.
 - Incubate at 42-50°C for 60 minutes, followed by an inactivation step at 70°C for 15 minutes. The resulting cDNA can be stored at -20°C.
- qPCR Reaction Setup:
 - Prepare a master mix containing SYBR Green qPCR master mix, forward primer, reverse primer, and nuclease-free water.
 - Human PENK Primers:[3]
 - Forward: 5'-AATGCAGCCAGGATTGCGCGAC-3'
 - Reverse: 5'-TCTGGTTTGGACAGCTGCAGGA-3'

- Aliquot the master mix into qPCR plate wells.
- Add diluted cDNA template (e.g., 10-50 ng) to each well. Include no-template controls (NTC) and a reference gene (e.g., GAPDH, ACTB) for normalization.
- Thermocycling and Data Analysis:
 - Use a standard three-step or two-step cycling protocol:
 - Initial Denaturation: 95°C for 10 minutes.
 - Cycling (40 cycles): 95°C for 15 seconds, 60°C for 1 minute.
 - Melt Curve Analysis: 60°C to 95°C with a ramp rate of ~0.3°C/second to verify product specificity.
 - Calculate relative gene expression using the $\Delta\Delta C_t$ method, normalizing PENK Ct values to the reference gene Ct values.

Protocol 2: Analysis of Proenkephalin Protein by Western Blot

This protocol describes the detection of the ~37 kDa proenkephalin protein from cell or tissue lysates.[\[11\]](#)[\[12\]](#)

- Protein Extraction:
 - Wash cells or minced tissue with ice-cold PBS.
 - Lyse cells/tissue in ice-cold RIPA buffer supplemented with a protease inhibitor cocktail.
 - Agitate for 30 minutes at 4°C, then centrifuge at 16,000 x g for 20 minutes at 4°C to pellet cellular debris.
 - Collect the supernatant (lysate) and determine the protein concentration using a BCA or Bradford assay.
- SDS-PAGE:

- Mix 20-40 µg of protein lysate with Laemmli sample buffer and boil at 95°C for 5 minutes.
- Load samples and a molecular weight marker onto a 10-12% SDS-polyacrylamide gel.
- Perform electrophoresis until the dye front reaches the bottom of the gel.
- Protein Transfer:
 - Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
 - Confirm transfer efficiency by staining the membrane with Ponceau S.
- Immunoblotting:
 - Block non-specific binding sites on the membrane by incubating with 5% non-fat dry milk or 3% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
 - Incubate the membrane with a primary antibody specific for proenkephalin (e.g., targeting an internal region) diluted in blocking buffer overnight at 4°C with gentle agitation.
 - Wash the membrane three times for 5-10 minutes each with TBST.
 - Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-goat IgG) diluted in blocking buffer for 1 hour at room temperature.
 - Wash the membrane three times for 10 minutes each with TBST.
- Detection:
 - Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
 - Capture the signal using a CCD camera-based imager or X-ray film. The expected band for proenkephalin is approximately 37 kDa.

Protocol 3: Quantification of Met-Enkephalin by Radioimmunoassay (RIA)

This protocol details a competitive binding assay for the quantification of Met-enkephalin in biological extracts.

- Sample Preparation and Extraction:
 - Homogenize tissue samples in acid acetone or acidify plasma/CSF samples.
 - Centrifuge to pellet precipitated proteins and collect the supernatant.
 - For purification and concentration, pass the extract through an octadecasilyl-silica (ODS-silica) solid-phase extraction cartridge.
 - Elute the peptide fraction, dry the eluate (e.g., by lyophilization), and reconstitute in RIA assay buffer.
- Oxidation (Optional but Recommended):
 - To improve antibody specificity and consistency, treat all samples, standards, and the radiolabeled tracer with hydrogen peroxide. This oxidizes the methionine residue to methionine sulfoxide, a more stable form for which highly specific antibodies can be raised.
- Assay Procedure:
 - Set up assay tubes in triplicate for standards, unknown samples, total counts (TC), non-specific binding (NSB), and zero standard (Bo).
 - Add assay buffer to all tubes except TC.
 - Pipette known concentrations of Met-enkephalin standards or the prepared samples into the respective tubes.
 - Add the primary anti-Met-enkephalin antibody to all tubes except TC and NSB.
 - Add radiolabeled tracer (e.g., ^{125}I -Met-enkephalin) to all tubes.
 - Vortex gently and incubate for 24-48 hours at 4°C to allow competitive binding to reach equilibrium.

- Separation and Counting:
 - Separate antibody-bound tracer from free tracer. This is typically achieved by adding a second antibody (precipitating antibody) and a carrier serum (e.g., normal rabbit serum), followed by centrifugation.
 - Decant the supernatant and measure the radioactivity of the pellet (bound fraction) in a gamma counter.
- Data Analysis:
 - Generate a standard curve by plotting the percentage of tracer bound ($\%B/B_0$) against the concentration of the unlabeled Met-enkephalin standards.
 - Determine the concentration of Met-enkephalin in the unknown samples by interpolating their $\%B/B_0$ values from the standard curve.

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References

- 1. benchchem.com [benchchem.com]
- 2. origene.com [origene.com]
- 3. Classification of multiple morphine and enkephalin binding sites in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Physiology, Enkephalin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Distribution and characterization of opioid peptides derived from proenkephalin A in human and rat central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. origene.com [origene.com]
- 7. bio-rad.com [bio-rad.com]
- 8. mdpi.com [mdpi.com]

- 9. Proenkephalin-A-derived peptides are present in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bio-techne.com [bio-techne.com]
- 11. Binding affinity and selectivity of opioids at mu, delta and kappa receptors in monkey brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. stackscientific.nd.edu [stackscientific.nd.edu]
- 13. sinobiological.com [sinobiological.com]
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